Tiotropium-d3 Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tiotropium-d3 Bromide is a deuterium-labeled derivative of Tiotropium Bromide, a long-acting muscarinic acetylcholine receptor antagonist. It is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Tiotropium Bromide. The compound is characterized by the substitution of three hydrogen atoms with deuterium, which helps in tracing and quantifying the drug during the development process .
Mechanism of Action
Target of Action
Tiotropium-d3 Bromide, also known as Tiotropium, primarily targets the M3 muscarinic receptors located in the airways . These receptors play a crucial role in the contraction and relaxation of smooth muscles in the airways, thereby controlling the airflow in and out of the lungs .
Mode of Action
Tiotropium acts as a muscarinic acetylcholine receptor (mAChR) antagonist . It blocks the binding of the acetylcholine ligand to the M3 muscarinic receptors, preventing the subsequent opening of the ligand-gated ion channel . This action inhibits the contraction of the smooth muscles in the airways, leading to bronchodilation .
Biochemical Pathways
By acting on the M3 muscarinic receptors, Tiotropium affects the muscarinic acetylcholine signaling pathway . The antagonistic action of Tiotropium prevents the activation of this pathway by acetylcholine, reducing bronchoconstriction and mucus secretion . This leads to an increase in airflow and a decrease in symptoms associated with conditions like chronic obstructive pulmonary disease (COPD) .
Pharmacokinetics
Tiotropium, its non-deuterated form, is known to be administered via inhalation . This route of administration allows for direct delivery of the drug to the lungs, enhancing its bioavailability and therapeutic effect .
Result of Action
The antagonistic action of Tiotropium on the M3 muscarinic receptors leads to smooth muscle relaxation and bronchodilation . This results in significant improvements in lung function, health-related quality of life, and exercise endurance, and reductions in dyspnea, lung hyperinflation, exacerbations, and use of rescue medication .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the effectiveness of inhaled drugs like Tiotropium can be influenced by factors such as the patient’s inhalation technique, the design of the inhaler device, and the particle size of the inhaled drug .
Biochemical Analysis
Biochemical Properties
Tiotropium-d3 Bromide, like its parent compound Tiotropium Bromide, acts as an antagonist for muscarinic acetylcholine receptors (mAChR), blocking the binding of the acetylcholine ligand . This interaction with mAChR, particularly the M3 subtype located in the airways, leads to smooth muscle relaxation and bronchodilation .
Cellular Effects
In patients with chronic obstructive pulmonary disease (COPD), this compound has been shown to significantly improve lung function, health-related quality of life, and exercise endurance, and reduce dyspnea, lung hyperinflation, exacerbations, and use of rescue medication .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to M3 muscarinic receptors in the airways, leading to the inhibition of acetylcholine-mediated bronchoconstriction . This results in the relaxation of airway smooth muscle and bronchodilation .
Temporal Effects in Laboratory Settings
In clinical trials, this compound has demonstrated long-term efficacy in improving lung function and reducing symptoms in patients with COPD . Its effects persist for more than 24 hours due to prolonged M3 muscarinic receptor blockade .
Transport and Distribution
Tiotropium Bromide, due to its long-acting nature, is believed to have a wide distribution in the body .
Subcellular Localization
Given its mechanism of action, it is likely to be localized at the cell membrane where the M3 muscarinic receptors are located .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tiotropium-d3 Bromide involves the deuteration of Tiotropium Bromide. This process typically includes the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the efficient incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped with reactors and purification systems to handle the deuterated compounds .
Chemical Reactions Analysis
Types of Reactions: Tiotropium-d3 Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The bromide ion in this compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Tiotropium-d3 Bromide is extensively used in scientific research, including:
Chemistry: It serves as a tracer in studying the pharmacokinetics and metabolic pathways of Tiotropium Bromide.
Biology: The compound is used in biological assays to understand the interaction of Tiotropium Bromide with biological targets.
Medicine: Research on this compound helps in developing new therapeutic strategies for respiratory diseases like chronic obstructive pulmonary disease (COPD).
Industry: It is used in the pharmaceutical industry for quality control and validation of analytical methods
Comparison with Similar Compounds
Tiotropium Bromide: The non-deuterated form used as a bronchodilator.
Ipratropium Bromide: Another muscarinic antagonist used for similar therapeutic purposes.
Aclidinium Bromide: A long-acting muscarinic antagonist with a similar mechanism of action
Uniqueness: Tiotropium-d3 Bromide is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms allows for precise tracing and quantification, making it a valuable tool in drug development and research .
Biological Activity
Tiotropium-d3 bromide is a labeled form of tiotropium bromide, a long-acting muscarinic antagonist (LAMA) primarily used in the management of chronic obstructive pulmonary disease (COPD) and asthma. This compound has garnered attention due to its pharmacological properties, efficacy in clinical settings, and potential anti-inflammatory effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic effects, and relevant research findings.
Tiotropium exerts its effects by selectively blocking muscarinic receptors in the airways, specifically M1 and M3 subtypes, which are coupled with Gq proteins responsible for bronchoconstriction. The slow dissociation from these receptors allows for prolonged bronchodilation lasting over 24 hours, making it suitable for once-daily dosing . The following table summarizes the receptor interactions and their implications:
Receptor Type | Coupling Protein | Dissociation Rate | Clinical Implication |
---|---|---|---|
M1 | Gq | Slow | Bronchodilation |
M2 | Gi/o | Fast | Modulation of acetylcholine release |
M3 | Gq | Slow | Bronchodilation |
Therapeutic Efficacy
Clinical studies have demonstrated that tiotropium significantly improves lung function in COPD patients compared to placebo and other bronchodilators. Notably, a study comparing tiotropium to salmeterol found that tiotropium improved forced expiratory volume in one second (FEV1) by 167 mL versus 130 mL for salmeterol after three months . Additionally, tiotropium reduced acute exacerbations and improved health-related quality of life as measured by the St. George's Respiratory Questionnaire (SGRQ) .
Anti-inflammatory Properties
Emerging evidence suggests that tiotropium also possesses anti-inflammatory properties. A study conducted on mice exposed to cigarette smoke indicated that tiotropium inhibited pulmonary neutrophilic inflammation with an IC50 value of 0.058 mg/mL, demonstrating a maximum inhibition of 60% at higher concentrations . The compound also reduced the release of pro-inflammatory mediators such as interleukin-6 and tumor necrosis factor-alpha (TNF-α), indicating its potential role in modulating inflammatory responses associated with COPD .
Case Studies
Several case studies have highlighted the clinical impact of tiotropium:
- Improved Quality of Life : A longitudinal study involving COPD patients showed that those treated with tiotropium experienced significant improvements in daily functioning and reduced symptoms compared to those receiving standard care .
- Reduced Hospitalizations : In a cohort study, patients on tiotropium had fewer hospital admissions due to exacerbations of COPD compared to those treated with other bronchodilators .
- Long-term Safety Profile : Long-term follow-up studies indicated that tiotropium is generally well-tolerated with minimal systemic side effects, primarily dry mouth being reported .
Properties
IUPAC Name |
[9-methyl-9-(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22NO4S2.BrH/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H/q+1;/p-1/i1D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHNAVOVODVIMG-NIIDSAIPSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.